molecular formula C16H11N5O B5349995 N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide

N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5349995
M. Wt: 289.29 g/mol
InChI Key: KSROFEQHTGWHIL-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide is an organic compound that features a benzamide core substituted with a 4-cyanophenyl group and a 1,2,4-triazol-4-yl group

Properties

IUPAC Name

N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c17-9-12-1-5-14(6-2-12)20-16(22)13-3-7-15(8-4-13)21-10-18-19-11-21/h1-8,10-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSROFEQHTGWHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzonitrile with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the 1,2,4-Triazol-4-yl Group: The 1,2,4-triazol-4-yl group can be introduced through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides or triazoles.

Scientific Research Applications

N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-4-(1,2,3-triazol-4-yl)benzamide: Similar structure but with a different triazole isomer.

    N-(4-cyanophenyl)-4-(1,2,4-triazol-3-yl)benzamide: Another isomer with the triazole ring attached at a different position.

Uniqueness

N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to its isomers.

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